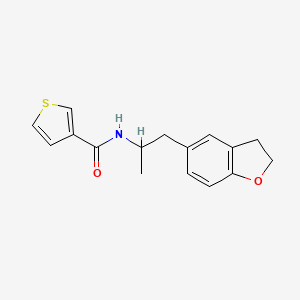

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzofuran and thiophene. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The presence of these structures may confer specific chemical properties to the compound.

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents present on the benzofuran and thiophene rings. Thiophene rings, for example, are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of polar functional groups could affect its solubility in various solvents .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The synthesis and reactivity of compounds structurally similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide provide valuable insights into the utility of such molecules in organic synthesis. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the versatility of thiophene derivatives in constructing complex heterocyclic systems, highlighting their potential as intermediates in synthetic routes for pharmaceuticals and materials science (Mohareb et al., 2004). Furthermore, the development of novel thiophene derivatives with antiarrhythmic, serotonin antagonist, and antianxiety activities underlines the significance of such compounds in medicinal chemistry (Amr et al., 2010).

Biological Activity

Research on thiophene carboxamides and their derivatives has revealed a range of biological activities, from antimicrobial to anti-inflammatory properties. For example, the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives show the potential of thiophene carboxamides in developing new therapeutic agents (Yar & Ansari, 2009). Similarly, the antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes indicate the utility of these compounds in addressing antibiotic resistance (Babu et al., 2012).

Material Science

Thiophene derivatives are also explored for their potential in material science, particularly in the development of novel polymers and functional materials. The metal-free and solvent-free synthesis of α,ω-heterodifunctionalized poly(propylene oxide)s via N-heterocyclic carbene-induced ring-opening polymerization showcases the relevance of thiophene-based compounds in polymer science (Raynaud et al., 2010).

Mécanisme D'action

Target of Action

It’s structurally related to compounds like 5-apdb and 5-mapb , which are known to have similar effects to MDMA , a psychoactive drug primarily used for recreational purposes. These related compounds are known to interact with serotonin receptors in the brain .

Mode of Action

Based on its structural similarity to 5-apdb and 5-mapb , it can be inferred that it might interact with serotonin receptors in the brain, leading to changes in mood, perception, and behavior .

Biochemical Pathways

Compounds with similar structures, such as 5-apdb and 5-mapb , are known to affect the serotonin system in the brain . This can lead to downstream effects such as mood elevation, increased sociability, and altered perception .

Result of Action

Based on its structural similarity to 5-apdb and 5-mapb , it can be inferred that it might lead to increased release of serotonin in the brain, resulting in mood elevation, increased sociability, and altered perception .

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-11(17-16(18)14-5-7-20-10-14)8-12-2-3-15-13(9-12)4-6-19-15/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEJXDAPOXEESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)

![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)

![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)

![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)

![3-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2473390.png)

![Methyl 3-[{2-[(4-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2473392.png)

![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)

![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)